Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate
Description
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-(2,4-dichloropyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-3-10-7(9)11-6(4)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJCXTDIISGQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 2-(2,4-dichloropyrimidin-5-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Anticancer Research
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate is investigated for its potential as an anticancer agent. Compounds with similar structures have shown efficacy against various forms of cancer by targeting mutated forms of the epidermal growth factor receptor (EGFR). Specifically, research indicates that certain pyrimidine derivatives can selectively inhibit mutant EGFR variants associated with cancer proliferation while minimizing effects on wild-type EGFR, thus reducing side effects like skin rashes and diarrhea .
Case Study: EGFR Mutants and Cancer Treatment
A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited high potency against specific EGFR mutants such as L858R and T790M. These mutants are implicated in various cancers including lung and colorectal cancers. The findings suggest that such compounds could lead to the development of targeted therapies with improved safety profiles .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Compounds containing pyrimidine rings have been shown to exhibit significant antibacterial activity against a range of pathogens. This opens avenues for developing new antimicrobial agents that can combat resistant strains of bacteria .
Herbicidal Properties
The compound’s structural analogs have been studied for their herbicidal properties. Pyrimidine derivatives are known to affect plant growth by inhibiting specific biochemical pathways essential for plant development. This compound may serve as a lead compound in designing new herbicides with selective action against weed species while being less harmful to crops .
Mechanism of Action
The mechanism of action of methyl 2-(2,4-dichloropyrimidin-5-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate
- Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
Uniqueness
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate is unique due to the specific positioning of the chlorine atoms on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in the synthesis of specific pharmaceuticals and agrochemicals that require precise chemical properties.
Biological Activity
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C_8H_7Cl_2N_2O_2
- Molecular Weight : 221.06 g/mol
- Structure : The compound features a pyrimidine ring with chlorine substitutions at the 2 and 4 positions and an acetate group at the 2 position.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor or modulator of various enzymatic pathways:
- Enzyme Interaction : The compound can inhibit key enzymes involved in cellular processes, potentially affecting cell growth and survival.
- Receptor Modulation : Its structural characteristics allow it to bind to biological receptors, influencing their activity and downstream signaling pathways.
Biological Activities
This compound has been investigated for several biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. It has been particularly effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) reported in the range of 0.25–1 μg/mL .
-
Anticancer Properties :
- Preliminary research suggests that this compound may have anticancer effects. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves the induction of apoptosis through modulation of apoptotic proteins like Bax and Bcl-2 .
- Anti-inflammatory Effects :
Study on Antimicrobial Activity
A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated:
| Pathogen | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 0.5 |
| Vancomycin-resistant Enterococcus | 1 |
| E. coli | 6.5 |
This highlights its potential as a lead compound for developing new antibacterial agents.
Study on Anticancer Activity
In vitro experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound:
| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 1 | 90 | 10 |
| 5 | 70 | 25 |
| 10 | 40 | 50 |
The data suggest a dose-dependent response in both reducing cell viability and increasing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
